Ethyl 4-[(phenylcarbamoyl)sulfanyl]phenyl carbonate
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Overview
Description
Ethyl 4-[(phenylcarbamoyl)sulfanyl]phenyl carbonate is an organic compound with a complex structure that includes a phenylcarbamoyl group, a sulfanyl group, and a phenyl carbonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(phenylcarbamoyl)sulfanyl]phenyl carbonate typically involves multiple steps. One common method includes the reaction of 4-mercaptophenyl carbonate with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(phenylcarbamoyl)sulfanyl]phenyl carbonate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The phenylcarbamoyl group can be reduced to form amines.
Substitution: The carbonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like amines or alcohols can react with the carbonate group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Carbamates or urethanes.
Scientific Research Applications
Ethyl 4-[(phenylcarbamoyl)sulfanyl]phenyl carbonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antibacterial activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-[(phenylcarbamoyl)sulfanyl]phenyl carbonate involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This compound has been shown to inhibit biotin carboxylase, an enzyme involved in fatty acid synthesis, by binding to the biotin binding site in the presence of adenosine diphosphate .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-[(2-chloro-5-phenylcarbamoyl)phenyl]sulfonylamino]benzoate: Similar structure but with a sulfonyl group instead of a sulfanyl group.
Ethyl 4-(4-methylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetylamino-3-thiophenecarboxylate: Contains a tetrazole ring and a thiophene ring.
Uniqueness
Ethyl 4-[(phenylcarbamoyl)sulfanyl]phenyl carbonate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its ability to inhibit biotin carboxylase sets it apart from other similar compounds .
Properties
CAS No. |
62262-59-3 |
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Molecular Formula |
C16H15NO4S |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
ethyl [4-(phenylcarbamoylsulfanyl)phenyl] carbonate |
InChI |
InChI=1S/C16H15NO4S/c1-2-20-16(19)21-13-8-10-14(11-9-13)22-15(18)17-12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H,17,18) |
InChI Key |
YJQNPZFIUPMIAD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)OC1=CC=C(C=C1)SC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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